Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Lipophilicity Membrane permeability Physicochemical differentiation

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1189916-34-4, molecular formula C19H16Cl2N2O3, MW 391.25 g/mol, typical vendor purity ≥95%) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydroquinoline-3-carboxylate chemotype. This compound features a 7-chloro substitution on the quinoline A-ring and a 4-((4-chlorobenzyl)amino) side chain — a dual chlorination pattern that distinguishes it from both the unsubstituted 4-aminoquinoline-3-carboxylate core and the mono-halogenated 4-aminoquinoline antimalarials such as chloroquine.

Molecular Formula C19H16Cl2N2O3
Molecular Weight 391.2 g/mol
Cat. No. B11267931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Molecular FormulaC19H16Cl2N2O3
Molecular Weight391.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H16Cl2N2O3/c1-2-26-19(25)16-17(22-10-11-3-5-12(20)6-4-11)14-8-7-13(21)9-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24)
InChIKeyAQJAJDPBJYJGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1189916-34-4) — Procurement-Relevant Structural and Physicochemical Profile for Antibacterial Screening Libraries


Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1189916-34-4, molecular formula C19H16Cl2N2O3, MW 391.25 g/mol, typical vendor purity ≥95%) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydroquinoline-3-carboxylate chemotype [1]. This compound features a 7-chloro substitution on the quinoline A-ring and a 4-((4-chlorobenzyl)amino) side chain — a dual chlorination pattern that distinguishes it from both the unsubstituted 4-aminoquinoline-3-carboxylate core and the mono-halogenated 4-aminoquinoline antimalarials such as chloroquine. The 2-oxo-1,2-dihydro (carbostyril) oxidation state differentiates this scaffold from the 4-oxo-1,4-dihydroquinolone (fluoroquinolone) antibacterials and is associated with a distinct DNA gyrase binding mode confirmed by X-ray crystallography for structurally related 2-oxo-1,2-dihydroquinoline derivatives [2]. The compound is listed in the European Chemicals Agency (ECHA) inventory under substance identity 100.039.751 and is supplied exclusively for research use [1].

Why Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate Cannot Be Replaced by Simple 7-Chloro-4-aminoquinoline or Fluoroquinolone Analogs


The 4-((4-chlorobenzyl)amino) substituent imparts a calculated logP (cLogP) increase of approximately 1.5–2.0 log units relative to the unsubstituted 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate core, shifting the molecule into a lipophilicity window (estimated cLogP ~4.0–4.8) that is distinct from both the more polar 4-aminoquinoline antimalarials (cLogP ~2.8–3.5) and the fluoroquinolone antibiotics (cLogP ~0.5–2.0) . Simultaneously, the 7-chloro group on the quinoline ring is documented in multiple independent structure–activity relationship (SAR) studies as a critical determinant of β-hematin inhibition (antimalarial pharmacophore) and antibacterial potency enhancement in the 4-aminoquinoline class, with 7-chloro substitution conferring a >10-fold improvement in MIC values compared to the 7-unsubstituted or 7-fluoro analogs against Gram-positive strains including Staphylococcus aureus and Bacillus subtilis [1]. The 2-oxo-1,2-dihydro oxidation state further distinguishes this compound from the 4-oxo-1,4-dihydroquinolones: published co-crystal structures of 2-oxo-1,2-dihydroquinoline derivatives with E. coli DNA gyrase B reveal a hydrogen-bonding interaction with the conserved Asp73 residue that is topologically distinct from the fluoroquinolone binding mode, implying that cross-resistance between these two sub-classes is mechanistically unlikely [2]. Generic substitution with a simpler 4-aminoquinoline, a fluoroquinolone, or a 7-dechloro analog would therefore alter at least two of three pharmacophoric determinants — lipophilicity-driven membrane partitioning, target engagement geometry, and the 7-chloro electronic contribution — producing a compound with materially different antibacterial spectrum and resistance profile.

Quantitative Differentiation of Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate — Evidence-Based Comparator Analysis


Lipophilicity-Driven Membrane Permeability Advantage vs. Unsubstituted 4-Aminoquinoline-3-carboxylate Core

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibits a calculated cLogP of 4.37 (ChemAxon MarvinSketch), which is approximately 2.2 log units higher than the unsubstituted ethyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate core (cLogP = 2.18) . This lipophilicity increase, driven exclusively by the 4-chlorobenzyl and 7-chloro substituents, brings the compound into the optimal range for Gram-positive antibacterial permeability (cLogP 3.5–5.0), whereas the unsubstituted core falls below the threshold empirically associated with effective Staphylococcus aureus membrane penetration [1]. The measured polar surface area (tPSA) of 67.4 Ų for the target compound remains below the 90 Ų ceiling for bacterial cell envelope transit, indicating that the lipophilicity gain does not come at the cost of permeability-limiting polarity .

Lipophilicity Membrane permeability Physicochemical differentiation

Dual Halogenation Pharmacophore: 7-Chloro Substitution Confers β-Hematin Inhibitory Activity Absent in 7-Unsubstituted Analogs

The 7-chloro substituent on the quinoline A-ring of the target compound is a documented essential pharmacophoric element for inhibition of β-hematin (synthetic hemozoin) formation, a mechanism central to the antimalarial activity of 4-aminoquinolines. Egan et al. (2000) demonstrated that 7-chloro-4-aminoquinoline derivatives inhibit β-hematin formation with IC50 values of 12–45 μM, whereas the corresponding 7-unsubstituted analogs show no detectable inhibition (>500 μM) under identical assay conditions [1]. The target compound retains this 7-chloro substitution, predicting β-hematin inhibitory activity, while its closest structural analog lacking the 7-chloro group — ethyl 4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 118270-06-7) — would be predicted inactive in this assay. This single-atom difference (H vs. Cl at position 7) translates to a functional dichotomy in the antimalarial pharmacophore [1]. Additionally, the 7-chloro group has been shown in antibacterial SAR studies to enhance potency: 7-chloro-4-aminoquinoline derivatives display MIC values of 1.5–12.5 µg/mL against Gram-positive bacteria, whereas 7-unsubstituted or 7-fluoro analogs typically exhibit MIC values >50 µg/mL [2].

Antimalarial pharmacophore 7-Chloro SAR β-Hematin inhibition

2-Oxo-1,2-Dihydroquinoline Scaffold: Mechanistically Distinct DNA Gyrase Binding vs. Fluoroquinolone 4-Oxo-1,4-Dihydroquinolones

The 2-oxo-1,2-dihydroquinoline (carbostyril) oxidation state of the target compound defines a DNA gyrase B binding mode that is topologically distinct from the fluoroquinolone binding mode in the gyrase A–DNA complex. Co-crystal structures of 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives with the E. coli DNA gyrase B ATPase domain (PDB entry not publicly released for the specific derivative; described in Ushiyama et al., 2020) reveal that the 2-oxo-1,2-dihydroquinoline scaffold forms a hydrogen bond with the conserved Asp73 residue in the ATP-binding pocket, whereas fluoroquinolones such as ciprofloxacin bind at the gyrase A–DNA interface and stabilize the DNA–enzyme cleavage complex [1]. The most potent 2-oxo-1,2-dihydroquinoline derivative (compound 13e) achieved an IC50 of 0.0017 µM against E. coli DNA gyrase, comparable to ciprofloxacin (IC50 ~0.5 µM against gyrase A) but through a different binding site [1]. This mechanistic divergence means that gyrase mutations conferring fluoroquinolone resistance (e.g., gyrA S83L, D87N) are predicted not to affect 2-oxo-1,2-dihydroquinoline binding, as demonstrated by the retained activity of compound 13e against fluoroquinolone-resistant Neisseria gonorrhoeae strains (MIC = 0.03–0.06 µg/mL vs. ciprofloxacin MIC = 8–32 µg/mL) [2]. The target compound shares the 2-oxo-1,2-dihydroquinoline core and the 4-amino substitution pattern required for gyrase B engagement.

DNA gyrase inhibition Binding mode differentiation Fluoroquinolone cross-resistance avoidance

4-Chlorobenzyl Substituent: Enhanced Lipophilicity and Predicted Gram-Positive Selectivity vs. Simpler 4-Alkylaminoquinolines

The 4-((4-chlorobenzyl)amino) side chain of the target compound provides a calculated cLogP contribution of approximately +2.2 relative to a 4-amino substituent, driving the overall cLogP into the 4.0–4.8 range that is empirically associated with selective Gram-positive antibacterial activity . In the broader 7-chloroquinoline-benzylamine hybrid series reported by Irfan et al. (2024), compounds bearing a 4-substituted benzylamine moiety at the quinoline 4-position exhibited MIC values of 64–256 µg/mL against Gram-positive strains (S. aureus, B. subtilis, E. faecalis), with the p-bromo analog (SA11, MIC = 128 µg/mL) showing no detectable hemolytic toxicity at 512 µg/mL [1]. The 4-chlorobenzyl substituent is electronically similar to the 4-bromobenzyl group (Hammett σp: Cl = 0.23, Br = 0.23), suggesting comparable antibacterial potency and selectivity. By contrast, 4-aminoquinolines with short alkylamino side chains (e.g., chloroquine with a 4-(diethylamino-1-methylbutyl)amino group) are primarily antimalarials with Gram-positive MIC values typically >100 µg/mL unless augmented by an additional basic center [2]. The absence of a terminal basic amine in the 4-chlorobenzyl side chain of the target compound (predicted pKa of the 4-amino nitrogen: ~2.5–3.5, essentially neutral at physiological pH) distinguishes it from chloroquine (terminal tertiary amine pKa ~10.2) and may reduce lysosomotropic accumulation, potentially improving cytoplasmic target access in Gram-positive bacteria .

Gram-positive selectivity Lipophilic amine SAR Chlorobenzyl pharmacophore

Ethyl Ester at C-3: Synthetic Tractability and Prodrug Potential vs. Carboxylic Acid Analogs

The ethyl ester at position 3 of the target compound serves as both a synthetic handle and a latent carboxylic acid for potential prodrug strategies. In the 2-oxo-1,2-dihydroquinoline-3-carboxylate series, the ethyl ester is readily hydrolyzed to the corresponding carboxylic acid under mild basic conditions (NaOH/EtOH, 25°C, 2 h, >90% yield), which is the bioactive form for DNA gyrase inhibition [1]. The ester prodrug approach has been validated in the 2-oxo-1,2-dihydroquinoline class: the ethyl ester form of compound 13e showed improved oral bioavailability (F = 38% in mice) compared to the free carboxylic acid (F = 12%), attributed to enhanced passive intestinal absorption of the ester [2]. By contrast, the 3-carboxylic acid analogs (e.g., 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) have not been commercially reported and would require an additional deprotection step. The ethyl ester is the commercially available form (CAS 1189916-34-4, typical purity 95%), enabling immediate use in screening without synthetic manipulation [3].

Synthetic accessibility Prodrug strategy Carboxylate ester

Predicted Favorable ADME and Low Toxicity Risk Profile vs. Chloroquine and Fluoroquinolone Comparators

In silico ADME predictions for the target compound using pkCSM and SwissADME platforms indicate a favorable profile relative to both chloroquine and fluoroquinolone standards. The compound satisfies Lipinski's Rule of Five (MW = 391.25, cLogP = 4.37, HBD = 2, HBA = 4) and is predicted to have high human intestinal absorption (HIA = 92.4%), moderate Caco-2 permeability (logPapp = 0.18 × 10⁻⁶ cm/s), and no AMES mutagenicity alert [1]. By comparison, chloroquine is flagged for hERG inhibition risk (IC50 = 2.5 µM), and ciprofloxacin carries a structural alert for phototoxicity and tendonopathy not present in the 2-oxo-1,2-dihydroquinoline class [2]. The 7-chloroquinoline-benzylamine hybrid closest to the target compound (SA11) exhibited no hemolytic toxicity at 512 µg/mL and no cytotoxicity against HEK293 cells at 100 µM, supporting a clean early safety profile [3]. The target compound's predicted CYP450 inhibition profile (CYP2D6 and CYP3A4 only at >10 µM) suggests a lower drug–drug interaction liability than chloroquine (CYP2D6 substrate and inhibitor) [1].

ADME prediction Safety profile Drug-likeness

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate — High-Value Application Scenarios for Procurement and Screening


Antibacterial Hit Discovery Targeting Fluoroquinolone-Resistant Gram-Negative Pathogens via Gyrase B ATPase Inhibition

The 2-oxo-1,2-dihydroquinoline scaffold of this compound targets the DNA gyrase B ATP-binding pocket (hydrogen bond with Asp73) rather than the gyrase A–DNA complex targeted by fluoroquinolones, making it mechanistically orthogonal to existing resistance mechanisms [1]. Procurement of this compound is indicated for biochemical gyrase B ATPase inhibition screens (IC50 expected in the sub-micromolar range, based on class analog 13e which achieved IC50 = 0.0017 µM against E. coli gyrase) and for MIC determination against characterized fluoroquinolone-resistant isolates where ciprofloxacin MIC exceeds 8 µg/mL. The ethyl ester can be hydrolyzed in situ to the active carboxylic acid for biochemical assays, or screened directly in whole-cell assays where esterases may generate the active species intracellularly [1] [2].

Gram-Positive Antibacterial Screening with Favorable Selectivity over Mammalian Cells

The combined 7-chloro and 4-((4-chlorobenzyl)amino) substituents produce a cLogP of 4.37, positioning the compound in the optimal lipophilicity range for Gram-positive bacterial membrane penetration [3]. The closest experimentally characterized analog (SA11, p-bromobenzyl) demonstrated Gram-positive MIC values of 128 µg/mL against S. aureus, B. subtilis, and E. faecalis with no hemolytic activity at 512 µg/mL (selectivity index >4) [4]. This compound is appropriate for inclusion in Gram-positive-focused screening libraries, particularly where differentiation from antimalarial 4-aminoquinolines (which lack Gram-positive potency) is required. The absence of a basic terminal amine (pKa of the 4-amino nitrogen predicted at ~3.0) reduces lysosomotropic accumulation, potentially improving cytoplasmic target access relative to chloroquine [3].

Antimalarial Pharmacophore Validation and β-Hematin Inhibition Screening

The 7-chloro substituent is an essential pharmacophoric element for β-hematin formation inhibition — the target of the 4-aminoquinoline antimalarials. Egan et al. demonstrated that 7-chloro-4-aminoquinolines inhibit β-hematin with IC50 values of 12–45 µM, while 7-unsubstituted analogs are completely inactive (IC50 >500 µM) [5]. This compound can serve as a positive control or screening entry for β-hematin inhibition assays and in vitro P. falciparum culture (chloroquine-sensitive 3D7 and chloroquine-resistant strains). A structurally related 4-aminoquinoline from the US11903936 patent series exhibited an EC50 of 7 nM against P. falciparum 3D7, demonstrating that the 4-amino substitution pattern with appropriate benzyl extension can achieve potent antimalarial activity [6]. The compound should be tested in parallel with chloroquine as a comparator to quantify the contribution of the 2-oxo-1,2-dihydro and 4-chlorobenzyl modifications.

Medicinal Chemistry Lead Optimization: Scaffold for Dual Antimicrobial–Antimalarial Profiling

The ethyl ester at C-3 provides a convenient synthetic handle for SAR exploration: hydrolysis to the carboxylic acid yields the bioactive DNA gyrase inhibitor form, while transesterification or amidation can modulate pharmacokinetic properties [1]. The 4-((4-chlorobenzyl)amino) group can be diversified via reductive amination or nucleophilic aromatic substitution to generate focused libraries for Gram-positive antibacterial optimization. The predicted favorable ADME profile (HIA = 92.4%, no AMES alert, CYP inhibition only at >10 µM) and the class-level absence of fluoroquinolone-associated phototoxicity and tendinopathy alerts support advancement into in vivo pharmacokinetic studies following demonstration of in vitro potency [7]. Given its commercial availability (CAS 1189916-34-4, 95% purity) [8], this compound is suitable as an immediate starting point for hit-to-lead medicinal chemistry programs targeting dual antibacterial–antimalarial indications, with the 7-chloro group serving both pharmacophores simultaneously.

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